5-[(Formyloxy)methyl]furfural
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6O4 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
(5-formylfuran-2-yl)methyl formate |
InChI |
InChI=1S/C7H6O4/c8-3-6-1-2-7(11-6)4-10-5-9/h1-3,5H,4H2 |
InChI Key |
UHIPUIJTNVJGON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Formyloxy Methyl Furfural
Biomass-Derived Precursors and Conversion Pathways
The principal pathways to 5-[(formyloxy)methyl]furfural originate from carbohydrates, leveraging the reactivity of key furanic intermediates like HMF. These processes aim to introduce a formyloxy group, enhancing the molecule's stability and applicability.
Routes from 5-Hydroxymethylfurfural (B1680220) (HMF)
As a direct precursor, HMF provides a straightforward route to this compound through functional group transformation of its hydroxymethyl group.
Currently, there is limited direct research available on the synthesis of this compound from HMF via catalytic oxidation. The majority of catalytic oxidation studies on HMF focus on its conversion to other valuable chemicals such as 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2,5-furandicarboxylic acid (FDCA). These transformations typically involve the oxidation of the aldehyde and/or the hydroxyl group of HMF, rather than the specific formyloxylation required to produce this compound.
The esterification of HMF with formic acid is a primary and effective method for the synthesis of this compound. This reaction can be catalyzed by acids and can proceed through an acid-catalyzed mechanism where formic acid acts as both the reactant and, in some cases, a catalyst. The transformation of HMF into other derivatives, such as 5-methylfurfural, can also proceed through a key intermediate formed by the acid-catalyzed esterification of HMF with formic acid. nih.gov
One notable approach involves the use of a combination of zinc chloride (ZnCl₂) as a Lewis acid and a carboxylic acid, such as acetic acid, as both a Brønsted acid catalyst and a reagent for the synthesis of 5-(acyloxymethyl)furfurals. This general methodology is applicable to the synthesis of this compound using formic acid.
Other Biomass Feedstock Conversions
Direct conversion of biomass-derived sugars, such as fructose (B13574) and other hexoses, into this compound offers a more streamlined "one-pot" synthetic route. This approach combines the dehydration of sugars to HMF and its subsequent in-situ esterification to FMF.
A significant advancement in this area is the use of a biphasic reaction system. In one such system, an aqueous solution of formic acid is used in conjunction with a strong Brønsted acid catalyst, and an organic solvent like 1,2-dichloroethane acts as an extractant. This method has been shown to produce this compound from fructose in an isolated yield of 68%. atibt.org
Another strategy involves a two-step, one-pot approach where HMF is first produced from fructose in a deep eutectic solvent (DES) system composed of choline chloride and fructose, followed by esterification to yield FMF. This method has achieved a favorable FMF yield of 63.22%.
Homogeneous Catalysis in this compound Synthesis
Homogeneous catalysts are instrumental in the synthesis of this compound, particularly in the direct conversion of carbohydrates. These catalysts, being in the same phase as the reactants, offer high activity and selectivity under relatively mild reaction conditions.
A prominent example is the use of a mixed-acid system for the production of FMF from hexose sugars. This system employs a combination of aqueous hydrobromic acid and formic acid in a biphasic reaction mixture. Under optimized conditions, this homogeneous catalytic system has demonstrated the ability to produce this compound from fructose with a high isolated yield. atibt.org
| Catalyst System | Substrate | Solvent System | Temperature (°C) | Time (h) | Yield of FMF (%) |
| Hydrobromic acid / Formic acid | Fructose | Aqueous formic acid / 1,2-dichloroethane | 80 | 8 | 68 (isolated) |
Heterogeneous Catalysis in this compound Synthesis
While research on heterogeneous catalysis specifically for the synthesis of this compound is still emerging, the principles from related HMF transformations suggest potential avenues. Heterogeneous catalysts offer advantages in terms of easy separation, reusability, and reduced corrosion issues.
For the related synthesis of 5-(acyloxymethyl)furfurals, a combination of a Lewis acid and a Brønsted acid has been shown to be effective. For instance, the use of zinc chloride (ZnCl₂), a solid Lewis acid, in conjunction with a carboxylic acid (acting as a Brønsted acid and reagent) provides a basis for potential heterogeneous systems. While ZnCl₂ is used homogeneously in the cited study, solid Lewis acids like zeolites or metal oxides could potentially be employed.
Further research is needed to develop and optimize dedicated heterogeneous catalysts for the direct and selective synthesis of this compound from both HMF and raw biomass feedstocks.
Non-Catalytic and Emerging Synthetic Routes for this compound
The direct esterification of 5-(hydroxymethyl)furfural (HMF) with formic acid represents the most straightforward approach to this compound. Notably, this transformation can proceed without the need for an external catalyst, as formic acid can act as a self-catalyst. This intrinsic acidity facilitates the esterification process, presenting a greener and more atom-economical synthetic route.
Emerging synthetic strategies focus on the direct conversion of carbohydrates into 5-(acyloxymethyl)furfurals, including the formyl derivative, in a one-pot process. This approach bypasses the need for the isolation and purification of the HMF intermediate, which is often unstable under the acidic conditions required for its formation.
One notable emerging route involves the use of a biphasic reaction system. For instance, the reaction of fructose in a mixture of aqueous formic acid and an organic extracting solvent like 1,2-dichloroethane has been shown to produce this compound in good yields. The organic solvent continuously extracts the product as it is formed, thus preventing its degradation in the acidic aqueous phase. In a specific example of this approach, a 68% isolated yield of 5-(formyloxymethyl)furfural was achieved from fructose at 80°C after 8 hours in a biphasic system composed of aqueous hydrobromic acid and formic acid with 1,2-dichloroethane as the organic phase core.ac.uk.
Another innovative method utilizes a combination of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), with a carboxylic acid, which also serves as the acyl donor. While this method is catalytic, it represents an emerging strategy for the direct synthesis of various 5-(acyloxymethyl)furfurals from carbohydrates. In such systems, this compound has been successfully synthesized from fructose, achieving satisfactory yields under optimized conditions elsevierpure.com.
| Reactant | Reaction Conditions | Yield (%) | Key Features |
|---|---|---|---|
| Fructose | Aqueous formic acid (85%), hydrobromic acid, 1,2-dichloroethane, 80°C, 8 h | 68 (isolated) | Biphasic system, in-situ generation and extraction of product. |
| Fructose | Formic acid, ZnCl₂, 100°C, 6 h | ≥60 | One-pot synthesis from carbohydrate, Lewis acid catalysis. |
| 5-(Hydroxymethyl)furfural | Formic acid (excess), heat | Data not specified | Non-catalytic, self-catalyzed by formic acid. |
Reaction Mechanism Elucidation in this compound Synthesis
The synthesis of this compound from 5-(hydroxymethyl)furfural and formic acid, particularly under non-catalytic conditions, proceeds via a mechanism analogous to the well-established Fischer esterification. The ability of formic acid to self-catalyze the reaction is a key aspect of this process.
The reaction mechanism can be described in the following steps:
Protonation of the Carbonyl Oxygen of Formic Acid: In the initial step, a molecule of formic acid protonates the carbonyl oxygen of another formic acid molecule. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by the Hydroxymethyl Group of HMF: The hydroxyl group of 5-(hydroxymethyl)furfural acts as a nucleophile and attacks the activated carbonyl carbon of the protonated formic acid. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the HMF hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: A base, which can be another molecule of formic acid or water, deprotonates the carbonyl oxygen of the protonated ester to yield the final product, this compound, and regenerates the acid catalyst (in this case, a protonated formic acid molecule).
The equilibrium of the Fischer esterification can be shifted towards the product side by using an excess of one of the reactants (typically the more economical one, which in this case would be formic acid) or by removing water as it is formed. In the context of emerging synthetic routes from carbohydrates, the reaction mechanism is more complex as it involves the initial acid-catalyzed dehydration of the sugar to form HMF in situ, which then undergoes the esterification as described above.
| Step | Description | Key Intermediates |
|---|---|---|
| Protonation | A formic acid molecule protonates the carbonyl oxygen of another formic acid molecule. | Protonated formic acid |
| Nucleophilic Attack | The hydroxyl group of HMF attacks the carbonyl carbon of the protonated formic acid. | Tetrahedral intermediate |
| Proton Transfer | A proton is transferred to a hydroxyl group of the intermediate. | Protonated tetrahedral intermediate |
| Elimination | The intermediate collapses, eliminating a water molecule. | Protonated ester |
| Deprotonation | A base removes a proton from the carbonyl oxygen to yield the final ester. | This compound |
Chemical Reactivity and Transformations of 5 Formyloxy Methyl Furfural
Ring-Opening and Polymerization Reactions of 5-[(Formyloxy)methyl]furfural
The furan (B31954) ring in this compound, like in other furanic compounds, is susceptible to ring-opening reactions under certain conditions, which can lead to the formation of linear or cyclic compounds. While specific studies on the ring-opening of FMF are limited, the behavior of the closely related 5-hydroxymethylfurfural (B1680220) (HMF) provides significant insights. The furan moiety's stability can be compromised under acidic or high-temperature conditions, leading to cleavage of the ring.
Furthermore, the bifunctional nature of FMF, possessing both an aldehyde and a formyloxy group (which can be hydrolyzed to a hydroxyl group), makes it a potential monomer for polymerization reactions. These reactions can proceed through various mechanisms, including condensation polymerization. For instance, polymers can be synthesized from HMF, a derivative of FMF, highlighting the potential of furan-based compounds in polymer chemistry. researchgate.net The polymerization of reduced and oxidized forms of HMF can yield monomers that are candidates to replace petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515). researchgate.net
Table 1: Potential Polymerization Pathways for Furan-Based Monomers
| Polymerization Type | Reacting Functional Groups | Potential Polymer Product |
| Condensation Polymerization | Aldehyde and Hydroxymethyl (after hydrolysis of formyloxy) | Furan-based Polyesters or Polyacetals |
| Ring-Opening Polymerization | Furan Ring | Polyketones or other aliphatic polymers |
Formyl Group Functionalization
The formyl (aldehyde) group at the C2 position of the furan ring is a key site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions.
The aldehyde group of FMF can be selectively reduced to a hydroxymethyl group, yielding 2,5-bis(hydroxymethyl)furan (BHMF) after subsequent or concurrent hydrolysis of the formyloxy group. This transformation is typically achieved through catalytic hydrogenation using various metal catalysts. The reduction of the related compound, 5-methylfurfural, yields 5-methylfurfuryl alcohol, demonstrating the general reactivity of the formyl group in furan derivatives. wikipedia.org The complete reduction of both the formyl and formyloxy groups, followed by ring hydrogenation, can lead to the formation of saturated diols.
Table 2: Products of Formyl Group Reduction in Furan Derivatives
| Starting Material | Key Reagents/Catalysts | Major Product |
| 5-Methylfurfural | Hydrogen, Metal Catalyst | 5-Methylfurfuryl Alcohol |
| 5-Hydroxymethylfurfural | Hydrogen, Metal Catalyst | 2,5-Bis(hydroxymethyl)furan (BHMF) |
The formyl group of FMF can be oxidized to a carboxylic acid group, a transformation of significant industrial interest for the production of bio-based polymers. The oxidation of FMF can proceed in a stepwise manner, first yielding 5-(formyloxymethyl)-2-furancarboxylic acid, and upon further oxidation and hydrolysis, 2,5-furandicarboxylic acid (FDCA). elsevierpure.comacs.org FDCA is a valuable monomer for the synthesis of polyesters, such as polyethylene furanoate (PEF), a bio-based alternative to PET. unibo.itmdpi.com Various catalytic systems, including those based on noble metals like gold and palladium, have been developed for the efficient aerobic oxidation of HMF to FDCA, and similar methodologies are applicable to FMF. unibo.itmdpi.com
The oxidation can be controlled to selectively target the aldehyde group while preserving the formyloxy group, or to oxidize both the aldehyde and the hydroxymethyl group (after hydrolysis) to yield FDCA. The reaction pathway for the oxidation of HMF to FDCA often proceeds through 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formyl-2-furancarboxylic acid (FFCA) as intermediates. unibo.it
Table 3: Key Intermediates and Products in the Oxidation of HMF to FDCA
| Compound | Chemical Formula | Role in Pathway |
| 5-Hydroxymethylfurfural (HMF) | C6H6O3 | Starting Material |
| 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | C6H6O4 | Intermediate |
| 5-Formyl-2-furancarboxylic acid (FFCA) | C6H5O4 | Intermediate |
| 2,5-Furandicarboxylic acid (FDCA) | C6H4O5 | Final Product |
The aldehyde functionality of FMF readily participates in condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. sphinxsai.comnih.govresearchgate.net This reaction is a versatile method for carbon-carbon bond formation and has been applied to various 5-substituted furan-2-carboxaldehydes. sphinxsai.comresearchgate.net These condensation reactions are valuable for synthesizing a wide array of derivatives with potential applications in pharmaceuticals and materials science. Other condensation reactions, such as aldol condensations, are also possible, further expanding the synthetic utility of FMF. rsc.org
Formyloxy Group Transformations
The formyloxy group at the C5 position of FMF is an ester functionality that can undergo hydrolysis and transesterification reactions.
The formyloxy group of FMF can be readily hydrolyzed under acidic or basic conditions to yield 5-hydroxymethylfurfural (HMF). This hydrolysis is a key consideration in many reactions involving FMF, as the resulting hydroxyl group can participate in subsequent transformations.
Transesterification of the formyloxy group is also a feasible reaction, allowing for the conversion of FMF into other esters. This can be achieved by reacting FMF with an alcohol in the presence of a suitable catalyst. Lipase-catalyzed transesterification has been successfully employed for HMF to synthesize a variety of HMF esters, suggesting that similar enzymatic or chemical methods could be applied to FMF. nih.govnih.gov This provides a pathway to a diverse range of 5-(alkoxymethyl)furfural derivatives with tailored properties for applications such as biofuels and polymer additives.
Cleavage and Derivatization of the Formyloxy Moiety
The formyloxy group, an ester of formic acid and the hydroxymethyl group of 5-hydroxymethylfurfural (HMF), is central to the reactivity of this compound (FMF). Its chemical transformations primarily involve cleavage and derivatization through transesterification.
The synthesis of FMF can be achieved with high efficiency by the direct esterification of HMF with formic acid. In one reported synthesis, stirring HMF in formic acid at room temperature for three hours resulted in a near-quantitative yield (99%) of FMF after purification. rsc.org The reverse of this reaction, the cleavage of the formyl group via hydrolysis, readily occurs under acidic or basic conditions to regenerate HMF and formic acid.
This susceptibility to hydrolysis is a key feature in cascade reactions where FMF is formed in situ from carbohydrates in a formic acid medium and then converted, sometimes after hydrolysis back to HMF, to other valuable products. FMF is often considered a more hydrophobic and stable analogue of HMF, which can simplify its isolation and purification from aqueous reaction media. researchgate.netresearchgate.net
While specific studies on the derivatization of the formyloxy moiety of FMF are limited, the principles of transesterification are applicable. It is chemically plausible that the formyl group could be exchanged with other acyl groups by reacting FMF with different carboxylic acids or esters, potentially using enzymatic catalysts like lipases, which have been shown to be effective for the (trans)esterification of HMF. nih.gov However, specific research detailing these transformations for FMF is not extensively documented.
Furan Ring Modifications
The furan ring of FMF presents a platform for a variety of modifications, including hydrogenation, cycloaddition, and substitution reactions.
Hydrogenation Studies of the Furan Ring
Specific research on the hydrogenation of the furan ring in this compound is not widely available. However, the hydrogenation of furanic compounds is a well-established field, with extensive studies on related molecules like furfural (B47365) and HMF. rwth-aachen.deunipi.it Generally, the furan ring can be hydrogenated to the corresponding tetrahydrofuran (THF) ring under various catalytic conditions.
Theoretical studies on furan hydrogenation on palladium surfaces indicate that the formation of THF is a kinetically preferred pathway at lower temperatures. rsc.orgresearchgate.net The nature and position of substituents on the furan ring are known to significantly influence the selectivity of hydrogenation reactions. rwth-aachen.de For instance, in furfural and furfuryl alcohol, the reaction conditions determine whether the aldehyde/alcohol group or the ring is hydrogenated first.
Based on these principles, it can be inferred that the furan ring of FMF could be selectively hydrogenated to yield 5-[(Formyloxy)methyl]tetrahydrofurfural, likely under catalytic conditions similar to those used for HMF ring hydrogenation (e.g., using ruthenium, palladium, or nickel catalysts). This transformation would saturate the furan ring while potentially leaving the formyl and formyloxy groups intact, depending on the catalyst and reaction conditions. However, without direct experimental studies, details regarding catalyst performance, yields, and selectivity remain speculative.
Diels-Alder Reactions and Cycloadditions of the Furan Ring
The furan moiety can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, the reactivity is strongly influenced by the electronic nature of its substituents. The presence of the electron-withdrawing formyl group at the C2 position generally deactivates the furan ring, making it a less effective diene in normal-electron-demand Diels-Alder reactions. rsc.org Consequently, direct Diels-Alder reactions involving furfural or HMF are often challenging and may require high temperatures or specific activation strategies. rsc.orgresearchgate.net
While no specific examples of Diels-Alder reactions with FMF as the diene have been reported, its reactivity in a related condensation reaction has been noted. FMF, described as a hydrophobic congener of HMF, has shown good reactivity in Friedel-Crafts-type reactions with 2-methylfuran to produce precursors for diesel fuel. researchgate.net This indicates that the furan ring of FMF is sufficiently reactive to engage in reactions involving electrophilic partners, even if its participation in traditional cycloadditions is not documented.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is an electron-rich heterocycle that can undergo electrophilic aromatic substitution (EAS). The reaction typically proceeds with a strong preference for substitution at the C2 and C5 positions, as the carbocation intermediates formed by attack at these positions are more resonance-stabilized. quora.com
In the case of this compound, both the C2 and C5 positions are already substituted. Therefore, any EAS reaction would have to occur at the less reactive C3 or C4 positions. Furthermore, the powerful electron-withdrawing and deactivating nature of the C2-formyl group significantly reduces the nucleophilicity of the entire furan ring, making electrophilic attack even more difficult. youtube.com Due to this inherent low reactivity, there is a lack of reported studies on the electrophilic aromatic substitution of this compound.
Cascade and Tandem Reactions Involving this compound
This compound often plays a key role as an in-situ generated intermediate in cascade or tandem reactions that convert carbohydrates into more complex molecules. The use of formic acid as both a solvent and a catalyst in biomass conversion can lead to the formation of FMF, which can then be used in subsequent reaction steps without the need for isolation. researchgate.net
One notable example is the integrated production of diesel fuel precursors from carbohydrates. In this process, a Lewis acid catalyst (Sn-Mont) facilitates the isomerization of glucose to fructose (B13574), while formic acid promotes the dehydration of fructose to a mixture of HMF and FMF. This mixture is then directly reacted in the same pot with 2-methylfuran to yield diesel precursors. researchgate.net This strategy avoids the complex isolation of HMF and leverages the stability of the FMF intermediate.
Table 1: One-Pot Cascade Synthesis of Diesel Precursor from Fructose via FMF Intermediate researchgate.net
| Reactant | Catalyst/Solvent | Intermediate | Additive | Final Product | Yield |
| Fructose | Sn-Mont / Formic Acid | HMF + FMF | 2-Methylfuran | 5,5′-(furan-2-ylmethylene)bis(2-methylfuran) | 54% |
Derivatization and Structural Modification of 5 Formyloxy Methyl Furfural
Synthesis of Novel Furanic Esters from 5-[(Formyloxy)methyl]furfural
While this compound is itself a furanic ester, the synthesis of other, novel esters from this platform often proceeds via a two-step pathway involving its hydrolysis back to the parent alcohol, 5-(hydroxymethyl)furfural (HMF). This HMF intermediate can then be re-esterified with a wide range of carboxylic acids to produce a diverse family of 5-(acyloxymethyl)furfurals (AMFs). nih.govnih.gov This strategy allows for the introduction of various acyl groups, tailoring the properties of the resulting molecule for specific applications, such as fuel additives. nih.gov
The direct synthesis of different AMFs from carbohydrates, bypassing the isolation of HMF, has been a key research focus. For instance, fructose (B13574) and glucose can be converted directly into esters like 5-(acetoxymethyl)furfural (AcMF), 5-(propionyloxymethyl)furfural (PrMF), and 5-(butyryloxymethyl)furfural (BuMF) in satisfactory yields using a combination of Lewis and Brønsted acid catalysts. acs.org This approach highlights the importance of the entire AMF class, including FMF, as stable, halogen-free congeners of HMF. acs.orgnih.gov
Table 1: Synthesis of Various 5-(Acyloxymethyl)furfurals (AMFs) from Fructose
| Acyl Group | Compound Name | Abbreviation |
|---|---|---|
| Formyl | This compound | FMF |
| Acetyl | 5-(Acetoxymethyl)furfural | AcMF |
| Propionyl | 5-(Propionyloxymethyl)furfural | PrMF |
| Butyryl | 5-(Butyryloxymethyl)furfural | BuMF |
Data sourced from studies on direct carbohydrate conversion. acs.org
Formation of Ether Derivatives from this compound
Ether derivatives of furanic aldehydes, particularly 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans, are valuable as potential diesel fuel candidates. rsc.org The synthesis of these ethers typically starts from HMF, which undergoes etherification or reductive etherification in the presence of an alcohol and suitable catalysts. rsc.orgrsc.org
When using FMF as the feedstock, the formation of ether derivatives is believed to proceed via the in-situ generation of HMF. Under the reaction conditions for etherification, FMF can be hydrolyzed to HMF, which then readily reacts with the alcohol present. Research on the oxidation of FMF has shown that a reversible equilibrium between FMF and HMF can exist in solution, supporting the viability of this pathway. researchgate.net This allows FMF to serve as a stable and easily handleable precursor that releases the more reactive HMF on demand for subsequent conversion to valuable ethers like 5-(ethoxymethyl)furfural (EMF) and 2,5-bis(methoxymethyl)furan (B3048952) (BMMF).
Alkylation and Acylation Studies of this compound
Carbon-carbon bond-forming reactions, such as alkylation and acylation, are critical for increasing the carbon chain length of biomass-derived molecules to produce precursors for high-grade transport fuels. rsc.org These reactions typically target the electron-rich furan (B31954) ring of compounds like furfural (B47365) and its derivatives.
Friedel-Crafts alkylation has been successfully applied to 5-(acyloxymethyl)furfurals. For example, 5-(acetoxymethyl)furfural (AcMF) reacts with toluene (B28343) in the presence of a zinc chloride catalyst to produce 5-(tolylmethyl)furfural (TMF). researchgate.net Given the similar chemical nature of the acyloxymethyl group, FMF is expected to undergo analogous alkylation reactions at the C-3 and C-4 positions of the furan ring. These hydroxyalkylation and alkylation reactions represent an efficient strategy for upgrading furanic platforms into larger, more complex molecules suitable for advanced applications. rsc.org
Halogenation and Related Functionalizations of this compound
Halogenated furanic aldehydes, particularly 5-(chloromethyl)furfural (CMF), are highly versatile chemical intermediates. rsc.org CMF is noted for being more hydrophobic and stable under acidic conditions than HMF, facilitating its extraction and use in a wide range of derivative chemistry. rsc.orgresearchgate.net
While CMF is often produced directly from the acid-catalyzed conversion of carbohydrates in the presence of halide sources, google.com it can also be conceptualized as a derivative of FMF. The conversion would involve a nucleophilic substitution reaction where the formyloxy group of FMF is replaced by a halogen atom (e.g., chloride). This transformation would convert one stable HMF congener (FMF) into another (CMF), providing flexibility in synthetic routes depending on the desired downstream applications, which include biofuels, specialty chemicals, and renewable monomers. escholarship.org
Design and Synthesis of Bio-based Monomers and Polymers from this compound
One of the most significant applications for FMF is its role as a precursor to bio-based monomers for the polymer industry. Specifically, FMF can be selectively oxidized to 2,5-furandicarboxylic acid (FDCA), a key renewable building block intended to replace petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netfrontiersin.org
Research has demonstrated a highly effective route for this transformation, using FMF as the starting material in a water-based solution with a Ruthenium-on-carbon (Ru/C) catalyst and oxygen as the oxidant. researchgate.net This process achieves a complete conversion of FMF with high selectivity for FDCA. The reaction proceeds through several key intermediates, as detailed in the table below. researchgate.net
Table 2: Catalytic Oxidation of FMF to FDCA
| Parameter | Details |
|---|---|
| Starting Material | This compound (FMF) |
| Final Product | 2,5-Furandicarboxylic acid (FDCA) |
| Catalyst | Ruthenium on Carbon (Ru/C) |
| Oxidant | Oxygen (O₂) |
| Selectivity for FDCA | 93.55% |
| Key Intermediates | 2,5-Diformylfuran (DFF), 5-Formyl-2-furancarboxylic acid (FFCA) |
Data sourced from a study on the selective oxidation of FMF. researchgate.net
Once synthesized, FDCA derived from FMF can be used in polymerization reactions with diols (e.g., ethylene (B1197577) glycol) to produce bio-based polyesters such as polyethylene furanoate (PEF). frontiersin.orgunive.it These furanic polymers exhibit enhanced thermal and mechanical properties compared to their petroleum-based counterparts, positioning them as leading candidates for next-generation sustainable plastics. unive.it
Structure-Reactivity Relationships in this compound Derivatives
The chemical behavior of FMF is defined by the interplay between its furan ring, aldehyde group, and the distinguishing formyloxymethyl substituent. Its structure imparts properties that are distinct from its parent compound, HMF, influencing its stability and reactivity in subsequent chemical transformations.
Enhanced Stability and Hydrophobicity : The primary structural difference between FMF and HMF is the ester linkage in place of a primary alcohol. This modification significantly increases the molecule's hydrolytic and thermal stability and renders it more hydrophobic. acs.orgnih.gov This allows for easier isolation from aqueous reaction media and expands the range of compatible solvent systems for derivatization. researchgate.net
In-Situ Reactant Generation : The ester group in FMF can act as a protecting group for the hydroxymethyl function. Under certain aqueous and catalytic conditions, a reversible equilibrium between FMF and HMF is established. researchgate.net This allows FMF to serve as a stable precursor that slowly releases the more reactive HMF in situ, which can then participate in reactions like etherification or oxidation.
Electronic Effects : The formyloxy group (-CH₂OCHO) is more electron-withdrawing than the hydroxymethyl group (-CH₂OH). This electronic effect influences the reactivity of the entire molecule. It can decrease the nucleophilicity of the furan ring, potentially slowing the rate of electrophilic substitution reactions like alkylation compared to HMF. Conversely, this inductive effect can influence the reactivity of the aldehyde at the C2 position. The rate-determining step in the oxidation of FMF to FDCA has been identified as the oxidation of the 5-formyl-2-furancarboxylic acid (FFCA) intermediate, highlighting the complex reaction kinetics involved. researchgate.netsciengine.com
Role of 5 Formyloxy Methyl Furfural in Sustainable Chemical Production
Intermediate in Bio-based Chemical Synthesis
FMF serves as a crucial intermediate in the synthesis of various bio-based chemicals. It can be produced directly from carbohydrates found in lignocellulosic biomass, such as cellulose (B213188). researchgate.netmdpi.com Research has demonstrated the one-pot conversion of biomass-derived carbohydrates into FMF, presenting it as a novel alternative platform chemical. researchgate.net This process can be catalyzed by various metal salts in a formic acid reaction system. researchgate.net For instance, a yield of 33.4 mol% of FMF from cellulose has been achieved at 150°C. researchgate.net
FMF is a precursor to several commercially significant renewable chemicals, including 5-methylfurfural, 2,5-diformylfuran, and 2,5-furandicarboxylic acid (FDCA), which are synthesized in good to excellent yields. researchgate.net The versatility of FMF and its parent compound, HMF, allows for a wide range of chemical transformations, such as oxidation, reduction, and etherification, to produce a diverse portfolio of bio-based products. nih.govmdpi.com
Below is a table summarizing the production of FMF from different biomass sources and the corresponding yields.
| Biomass Source | Catalyst/Solvent System | Temperature (°C) | Time (h) | FMF Yield (mol%) |
| Cellulose | Formic Acid / NaBr | 150 | 2 | 33.4 |
| Hexose Sugars | Aqueous Formic Acid / HBr / 1,2-dichloroethane | 80 | - | Optimized conditions reported |
This table presents selected research findings on FMF synthesis and is not exhaustive.
Precursor for Renewable Fuels and Fuel Additives
Furan-based compounds, including FMF and its derivatives, are promising precursors for the production of renewable fuels and fuel additives. mpob.gov.myresearchgate.net The conversion of these platform chemicals into liquid fuels is a key area of research in the pursuit of alternatives to fossil fuels. sugar-energy.comcsic.es For example, 2,5-dimethylfuran (B142691) (DMF), which can be synthesized from HMF (and by extension, from FMF), is considered a promising biofuel with high energy density. sugar-energy.com
Derivatives of HMF, and therefore FMF, have been investigated as potential diesel additives. acs.org For instance, 5-(Ethoxymethyl)furfural (EMF), an etherification product of HMF, has been identified as a valuable diesel additive. acs.orgunipi.it The conversion of FMF into such fuel additives can improve the properties of conventional fuels and reduce their environmental impact. The hydrogenation of HMF can lead to the production of 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), which are precursors to potential biofuels like 2,5-bis(ethoxymethyl)furan (BEMF) and 2,5-bis(ethoxymethyl)tetrahydrofuran (BEMTHF). unipi.itnih.gov
The following table details some of the renewable fuels and fuel additives that can be derived from FMF and its parent compound, HMF.
| Precursor | Product | Product Type | Significance |
| HMF/FMF | 2,5-Dimethylfuran (DMF) | Biofuel | High energy density, promising gasoline alternative. sugar-energy.com |
| HMF | 5-(Ethoxymethyl)furfural (EMF) | Fuel Additive | Potential diesel additive. acs.org |
| HMF | 2,5-bis(ethoxymethyl)furan (BEMF) | Biofuel | Investigated as an ethoxylated biofuel. nih.gov |
| HMF | 2,5-bis(ethoxymethyl)tetrahydrofuran (BEMTHF) | Biofuel | A fully hydrogenated diether with biofuel potential. nih.gov |
This table illustrates the potential of FMF and HMF as precursors to renewable fuels and additives.
Building Block for Polymer Precursors
FMF and its derivatives are valuable building blocks for the synthesis of bio-based polymers. ulaval.caprovendis.info The furan (B31954) ring's rigidity can impart high performance properties to these polymers, making them potential replacements for petroleum-based plastics. ulaval.caresearchgate.net One of the most significant applications is the conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a key monomer for producing polyethylene (B3416737) furanoate (PEF). sugar-energy.comunive.it PEF is a bio-based alternative to polyethylene terephthalate (B1205515) (PET) and exhibits superior barrier properties. sugar-energy.comunive.it
The versatile chemical nature of HMF allows for the creation of a variety of monomers suitable for polymer synthesis, including diols, dicarboxylic acids, and diisocyanates. pvamu.edu These monomers can be used to produce a range of polymers such as polyesters, polyamides, and polyurethanes. provendis.infopvamu.edu For example, epoxy monomers derived from HMF have been synthesized and used in the production of polymeric thiocarbonates. nih.gov
The table below showcases some of the key polymer precursors derived from HMF, which can also be accessed through FMF.
| HMF-Derived Monomer | Polymer Type | Potential Application | Reference |
| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF) | Packaging, bottles | sugar-energy.comunive.it |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Various polymer applications | nih.gov |
| 2,5-Diformylfuran (DFF) | Polyimines, other polymers | High-performance polymers | nih.gov |
| Epoxy monomers | Polymeric thiocarbonates | Specialty polymers | nih.gov |
This table highlights the role of HMF and its derivatives as versatile building blocks for bio-based polymers.
Contribution to Furan-based Platform Chemicals Production
FMF is a significant contributor to the family of furan-based platform chemicals, which are considered key intermediates in a bio-based economy. mdpi.comrsc.org These chemicals, derived from the dehydration of C5 and C6 sugars from lignocellulosic biomass, offer a sustainable alternative to petroleum-derived building blocks. researchgate.netnrel.gov Furfural (B47365) and HMF are two of the most prominent furan-based platform chemicals, and FMF represents a valuable addition to this group. mpob.gov.myresearchgate.netresearchgate.net
The production of FMF and other furans from renewable feedstocks is a cornerstone of sustainable chemistry. nih.govift.co.za These platform molecules can be converted into a wide array of value-added chemicals, including solvents, resins, and pharmaceuticals. nih.govcsic.es The chemical reactivity of the furan ring, combined with the functional groups present in molecules like FMF, allows for a diverse range of chemical transformations. csic.es
Integration into Biorefinery Concepts
The production and valorization of FMF are integral to the concept of a biorefinery, which aims to utilize all components of biomass to produce a range of products, including fuels, chemicals, and energy, in an integrated and sustainable manner. rsc.orgnih.govresearchgate.net In an integrated biorefinery, FMF can be produced from the carbohydrate fraction of biomass, while other components like lignin (B12514952) can be used for different applications. mdpi.comnih.gov
Studies have explored the integration of HMF production, and by extension FMF, from various feedstocks like macroalgae and spent coffee grounds. rsc.orgbath.ac.uk This approach not only provides a route to valuable chemicals but also addresses waste valorization. researchgate.net The integration of FMF production into existing infrastructure, such as high fructose (B13574) corn syrup facilities, has also been proposed as a low-risk strategy to advance its commercial-scale production. rsc.org A biorefinery approach ensures the efficient utilization of biomass, contributing to a circular economy and reducing reliance on fossil resources. nih.govnih.govscilit.comresearchgate.net
Advanced Analytical Methodologies for 5 Formyloxy Methyl Furfural Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-[(Formyloxy)methyl]furfural. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the different protons. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically around 9.5-9.7 ppm. The furan (B31954) ring protons will likely present as two doublets, characteristic of a 2,5-disubstituted furan, in the range of 6.5-7.5 ppm. The methylene (B1212753) protons adjacent to the formyloxy group are expected to resonate as a singlet around 5.2-5.4 ppm. Finally, the formyl proton of the ester group should appear as a singlet further downfield, around 8.0-8.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 175-180 ppm. The carbons of the furan ring typically appear between 110 and 160 ppm. The methylene carbon attached to the formyloxy group is anticipated to be in the region of 60-65 ppm, and the formyl carbon of the ester group will likely be observed around 160 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehydic Proton/Carbon | 9.5 - 9.7 (s) | 175 - 180 |
| Furan Ring Protons/Carbons | 6.5 - 7.5 (d) | 110 - 160 |
| Methylene Protons/Carbon (-CH₂-O) | 5.2 - 5.4 (s) | 60 - 65 |
| Formyl Proton/Carbon (-O-CHO) | 8.0 - 8.2 (s) | ~160 |
Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group around 1670-1690 cm⁻¹. Another strong C=O stretching band for the formyloxy ester group should be visible at a higher frequency, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the furan ring and the ester group will likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The C-H stretching of the furan ring and the aldehyde group are expected above 3000 cm⁻¹ and around 2800-2900 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C=C stretching of the furan ring is expected to show a strong Raman signal around 1570-1590 cm⁻¹. The symmetric stretching of the furan ring is also typically Raman active and appears around 1470 cm⁻¹.
Table 2: Key Predicted IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1670 - 1690 | Active |
| Formyloxy Ester | C=O Stretch | 1720 - 1740 | Active |
| Furan Ring | C=C Stretch | ~1580 | Strong, ~1570 - 1590 |
| Furan Ring & Ester | C-O Stretch | 1000 - 1300 | Active |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and purity assessment. The nominal molecular weight of this compound is 154 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 154 is expected to be observed. Key fragmentation pathways would likely involve the loss of the formyloxy group (-OCHO, 45 Da) to give a fragment at m/z 109, or the loss of the formyl radical (-CHO, 29 Da) from the aldehyde group to yield a fragment at m/z 125. Further fragmentation of the furan ring can also be anticipated.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment |
|---|---|
| 154 | [M]⁺ (Molecular Ion) |
| 125 | [M - CHO]⁺ |
| 109 | [M - OCHO]⁺ |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures and other complex samples.
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Method development typically involves the optimization of the column, temperature program, and detector.
A common approach for the analysis of furanic compounds by GC involves the use of a mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. The injector and detector temperatures are typically set high enough to ensure efficient vaporization and prevent condensation, for instance at 250 °C. A temperature program for the oven could start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure good separation of components with different boiling points. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, particularly for non-volatile or thermally sensitive samples.
A reversed-phase HPLC method is commonly employed for the separation of furanic compounds. A C18 column is a popular choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set at the maximum absorbance of this compound, which is expected to be around 280 nm.
Table 4: Example HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Advanced In-Situ and Operando Characterization for Reaction Monitoring
The efficient synthesis of this compound (FMF) and its subsequent conversion into valuable chemicals necessitates a deep understanding of reaction kinetics, intermediate formation, and catalyst behavior. Advanced in-situ and operando spectroscopic techniques are indispensable for real-time monitoring of these processes, providing insights that are not achievable through conventional offline analysis. These methodologies allow researchers to observe the reaction as it happens, under true operating conditions, leading to accelerated process optimization and discovery of novel reaction pathways.
While specific operando studies focused exclusively on this compound are emerging, the principles are well-established from research on its parent compound, 5-hydroxymethylfurfural (B1680220) (HMF). The conversion of HMF is often monitored using techniques that can be directly applied to FMF research. For instance, quasi in-situ X-ray Photoelectron Spectroscopy (XPS) has been employed to monitor the state of copper catalysts during HMF conversion, revealing how the solvent and carrier gas can influence the oxidation state of the catalyst, which in turn controls selectivity. cardiff.ac.uk Such insights are crucial for designing robust catalysts for reactions like the formylation of HMF to FMF or the subsequent transformations of FMF.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for in-situ reaction monitoring. worktribe.com These techniques can track the concentration of reactants, intermediates, and products directly in the reaction vessel. For the synthesis of FMF from HMF via esterification with formic acid, in-situ NMR could be used to monitor the disappearance of the HMF hydroxymethyl proton signal and the appearance of the corresponding formyl ester signals, allowing for precise determination of reaction rates and equilibrium positions. Similarly, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can monitor changes in vibrational modes, particularly the C=O and C-O stretching frequencies, associated with the conversion of the alcohol group of HMF to the formate (B1220265) ester of FMF.
The table below summarizes key analytical techniques and their potential applications in monitoring reactions involving this compound, based on established methods for its precursor, HMF.
| Technique | Information Obtained | Relevance to FMF Research |
|---|---|---|
| In-situ NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics. | Monitoring the esterification of HMF to FMF; tracking subsequent conversion of FMF. |
| Operando ATR-FTIR Spectroscopy | Changes in functional groups; catalyst surface adsorption; reaction intermediates. | Observing the formation of the formate ester bond; studying catalyst-substrate interactions. |
| Quasi in-situ X-ray Photoelectron Spectroscopy (XPS) | Catalyst oxidation state and surface composition under reaction conditions. | Understanding catalyst deactivation and selectivity in FMF synthesis and upgrading. |
| High-Performance Liquid Chromatography (HPLC) | Offline/at-line quantification of reaction components for yield and purity. atibt.org | Validating in-situ data; final product analysis and quality control. |
The one-pot synthesis of FMF and other 5-(acyloxymethyl)furfurals directly from carbohydrates is an area of active research. acs.orgresearchgate.net In these complex, multi-step reactions, in-situ monitoring is critical to unravel the reaction network, identify bottlenecks, and suppress the formation of undesired byproducts like humins. mdpi.com By providing a detailed, time-resolved picture of the chemical transformations, these advanced analytical methods are key to developing more efficient and selective catalytic processes for the production and utilization of this compound.
Crystallographic Analysis of this compound and its Derivatives
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information on the three-dimensional atomic arrangement of a molecule. This data is fundamental for understanding molecular conformation, intermolecular interactions (such as hydrogen bonding and π–π stacking), and crystal packing, which in turn influence the material's physical properties like melting point, solubility, and stability.
As of current scientific literature, a detailed single-crystal X-ray structure of this compound has not been reported. However, extensive crystallographic studies have been performed on its parent compound, 5-hydroxymethylfurfural (HMF), and its derivatives, offering valuable insights that can be extrapolated to FMF.
The crystal structure of HMF reveals a planar furan ring, with the aldehyde and hydroxymethyl groups exhibiting specific conformations. Hirshfeld surface analysis, a computational tool used to analyze crystal structures, has been applied to HMF to investigate its intermolecular interactions and hydrogen bonding patterns in detail. tandfonline.com Studies combining high-energy X-ray scattering and molecular dynamics simulations have also elucidated the local structural organization of HMF in the liquid state, highlighting the presence of π–π stacking and hydrogen bonding between the aldehyde and hydroxyl groups. polimi.it These same forces are expected to play a crucial role in the crystal packing of FMF, with the formate ester group influencing the specific hydrogen bonding network.
Furthermore, the crystal structure of HMF has been determined in complex with proteins, such as hemoglobin, revealing key binding interactions. researchgate.net While not a study of the pure compound's crystal, this work demonstrates how the furan ring, aldehyde, and side-chain functional groups orient themselves to interact with their environment, information that is relevant for the design of FMF-based derivatives with specific biological or material functions.
The table below presents hypothetical crystallographic data parameters for this compound, based on typical values for small organic molecules, to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. Note: This data is for illustrative purposes only and does not represent experimentally determined values for FMF.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |
| a (Å) | 8.5 | Unit cell dimension along the a-axis. |
| b (Å) | 5.7 | Unit cell dimension along the b-axis. |
| c (Å) | 14.2 | Unit cell dimension along the c-axis. |
| β (°) | 95.5 | Angle of the unit cell. |
| Volume (ų) | 680.4 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
Obtaining the actual crystal structure of this compound would be a significant step forward, providing a precise model of its solid-state conformation and packing. This would aid in rationalizing its physicochemical properties and could guide the development of purification processes, such as crystallization, and the design of new co-crystals and derivative materials.
Theoretical and Computational Investigations of 5 Formyloxy Methyl Furfural
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are pivotal in elucidating the electronic structure of 5-[(Formyloxy)methyl]furfural (FMF). While specific computational studies focusing exclusively on FMF are not extensively documented, the methodologies applied to its parent compound, 5-(Hydroxymethyl)furfural (HMF), and other furan (B31954) derivatives provide a robust framework for understanding its properties. Density Functional Theory 7universum.comresearchgate.net (DFT) is a primary tool for these investigations, offering a balance between computational cost and accuracy.
Calculations typically b irjweb.comresearchgate.netegin with geometry optimization to find the lowest energy conformation of the molecule. Subsequent analyses reveal key electronic characteristics. The distribution of electron density is analyzed through methods like Natural Population Analysis (NPA), which assigns partial charges to each atom. This analysis is crucial nih.govfor identifying reactive sites; for instance, the formyl carbon and carbons within the furan ring are expected to be electrophilic.
A critical aspect of ele nih.govctronic structure analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is irjweb.comphyschemres.org related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant descriptor of chemical reactivity and kinetic stability. For FMF, the HOMO is anti physchemres.orgcipated to be localized over the π-system of the furan ring, whereas the LUMO is likely centered on the electron-withdrawing aldehyde and ester groups. A smaller HOMO-LUMO gap generally implies higher reactivity.
These quantum chemical d irjweb.comescriptors are fundamental for predicting the molecule's behavior in chemical reactions and its interactions with other molecules.
Table 1: Key Elec mdpi.comtronic Properties of this compound Investigated via Quantum Chemical Calculations
| Property | Computational Method | Significance | Expected Findings for FMF |
|---|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides the most stable 3D structure and bond parameters. | Planar furan ring with specific conformations of the formyloxymethyl and aldehyde groups. |
| Atomic Charges | Natural Population Analysis (NPA) | Identifies electrophilic and nucleophilic sites. | Negative charges on oxygen atoms; positive charges on carbonyl and furan ring carbons. |
| HOMO Energy | DFT, TD-DFT | Relates to ionization potential and electron-donating ability. | High energy contribution from the furan ring's π-electrons. |
| LUMO Energy | DFT, TD-DFT | Relates to electron affinity and electron-accepting ability. | High energy contribution from the π* orbitals of the aldehyde and ester groups. |
| HOMO-LUMO Gap | DFT, TD-DFT | Indicates chemical reactivity and kinetic stability. | A moderate gap, suggesting higher reactivity than simple furans but stability under certain conditions. |
| Electrostatic Potential (ESP) Map | DFT | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Negative potential around oxygen atoms; positive potential near the aldehyde proton and furan ring. |
Reaction Mechanism Modeling and Energy Landscape Analysis
Computational modeling is an indispensable tool for mapping the reaction mechanisms and analyzing the energy landscapes associated with the formation and conversion of this compound. FMF is a key intermediate in certain biomass conversion pathways, notably in the acid-catalyzed reaction of HMF with formic acid.
DFT calculations are emp atibt.orgloyed to trace the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states (TS), intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the relative energies of intermediates and products dictate the thermodynamic favorability.
For instance, in the est researchgate.neterification of HMF with formic acid to produce FMF, computational models can elucidate the role of an acid catalyst. The mechanism would likel nih.govy involve the protonation of the hydroxyl group of HMF, followed by nucleophilic attack by formic acid and subsequent elimination of water. Each step would be characterized by a specific transition state and activation barrier.
Similarly, the conversion of FMF to other valuable chemicals, such as 5-methylfurfural (MF) via hydrogenolysis, can be modeled. In this process, formic acid can act as a hydrogen-donating agent. Computational analysis wo nih.govuld explore the energy landscape for the cleavage of the C-O bond in the formyloxy group, comparing it to competing reactions like the hydrogenation of the aldehyde group, to understand selectivity.
Table 2: Hypothet nih.govical Energy Landscape for the Conversion of HMF to 5-Methylfurfural via FMF Intermediate
| Reaction Step | Species | Description | Relative Energy (kJ/mol) (Illustrative) |
|---|---|---|---|
| 1 | HMF + HCOOH | Reactants | 0 |
| 2 | TS1 | Transition state for esterification | +80 |
| 3 | FMF + H₂O | Intermediate product | -20 |
| 4 | TS2 | Transition state for C-O bond cleavage | +120 (from FMF) |
| 5 | MF + CO₂ + H₂ | Products | -50 |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations provide atomistic insights into the behavior of this compound in condensed phases, revealing crucial information about its intermolecular interactions with solvents and other molecules. While direct MD studies o psu.edun FMF are scarce, extensive research on HMF and furfural (B47365) offers a clear blueprint for how such simulations would be conducted and what they would reveal.
MD simulations model the figshare.comnih.govuniroma1.it movement of atoms over time based on a force field, which defines the potential energy of the system. These simulations can pre uniroma1.itdict various thermodynamic and transport properties, such as solvation free energy, diffusion coefficients, and viscosity.
A key focus of MD simula figshare.comtions for FMF would be to understand its interactions in different solvents. Unlike HMF, which has a hydroxyl group and can act as both a hydrogen bond donor and acceptor, FMF lacks a hydrogen bond donor. It can only accept hydrogen bonds via its carbonyl and ether oxygens. This fundamental difference significantly alters its solvation structure. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in FMF.
Furthermore, MD simulati nih.govons can explore non-covalent interactions like π-π stacking between the furan rings of FMF molecules, which can lead to aggregation, especially in non-polar solvents. Understanding these inter nih.govmolecular forces is vital for designing efficient extraction and separation processes.
Table 3: Comparis figshare.comon of Expected Intermolecular Interactions for HMF vs. FMF from MD Simulations
| Interaction Type | 5-(Hydroxymethyl)furfural (HMF) | This compound (FMF) | Significance |
|---|---|---|---|
| Hydrogen Bonding | |||
| H-bond Donor | Yes (hydroxyl group) | No | FMF has weaker interactions with protic solvents compared to HMF. |
| H-bond Acceptor | Yes (hydroxyl, ether, carbonyl oxygens) | Yes (ether, ester carbonyl oxygens) | Both can interact with protic solvents, but the nature of the interaction differs. |
| π-π Stacking | Present | Present | Influences aggregation, solubility, and interactions with aromatic catalysts or polymers. |
| van der Waals Forces | Present | Present | Contribute to overall intermolecular attraction and packing in the liquid state. |
Catalyst Design and Optimization through Computational Approaches
Computational methods are essential for the rational design and optimization of catalysts for the synthesis and conversion of this compound. These approaches allow for the screening of potential catalyst materials and the elucidation of structure-activity relationships at the molecular level, reducing the need for extensive trial-and-error experimentation.
For the conversion of FMF into other platform chemicals, such as through selective hydrogenolysis, DFT calculations are used to model the interaction between the FMF molecule and the catalyst surface. Researchers can calculate researchgate.netrsc.org the adsorption energy of FMF on different catalyst surfaces (e.g., various facets of metal nanoparticles like Pt, Pd, or Co). The calculations can dete nih.govrsc.orgrmine the preferred adsorption geometry, identifying which functional group (aldehyde, ester, or furan ring) interacts most strongly with the active sites.
This information is critical for understanding selectivity. For example, to selectively cleave the formyloxy group while preserving the aldehyde, a catalyst must be designed that preferentially activates the C-O ester bond. Computational models can map the reaction pathways for competing reactions on the catalyst surface and calculate their respective activation barriers. A catalyst that exhibits a low activation barrier for the desired reaction and high barriers for side reactions (like aldehyde hydrogenation) will display high selectivity. This knowledge guides the nih.gov synthesis of catalysts with optimized composition, particle size, and support materials to achieve the desired performance.
Table 4: Computational Parameters for Catalyst Design in FMF Conversion
| Computational Task | Method | Objective | Application to FMF |
|---|---|---|---|
| Adsorption Energy Calculation | DFT (with periodic boundary conditions) | Determine the strength of interaction between FMF and the catalyst surface. | Screen different metals (e.g., Pt, Pd, Ni, Co) and supports for optimal FMF binding. |
| Adsorption Geometry Analysis | DFT | Identify the most stable configuration of FMF on the catalyst. | Understand which functional group is activated by the catalyst surface. |
| Transition State Search | DFT (e.g., CI-NEB, Dimer method) | Locate the transition state and calculate the activation energy for a reaction step. | Compare activation barriers for desired hydrogenolysis vs. undesired hydrogenation. |
| Electronic Structure Analysis | Density of States (DOS) | Analyze the electronic interaction between the catalyst and FMF orbitals. | Elucidate the mechanism of bond activation (e.g., via d-band center theory). |
Predictive Modeling of Reactivity and Selectivity
Predictive modeling combines the fundamental insights from quantum chemical calculations with statistical methods to forecast the reactivity and selectivity of this compound in various chemical transformations. These models are crucial for process optimization and the discovery of new reaction pathways.
One prominent approach i researchgate.nets the development of Quantitative Structure-Activity Relationship (QSAR) models. In this method, a range o digitaloceanspaces.comf furan derivatives are studied, and their experimentally determined reactivity (e.g., reaction rates) is correlated with computationally derived quantum chemical descriptors. Descriptors for FMF would mdpi.com include HOMO-LUMO energies, atomic charges, dipole moment, and molecular polarizability. Once a statistically robu researchgate.netst model is built, it can be used to predict the reactivity of FMF or other new furan derivatives without the need for experimental measurement.
For selectivity, predict researchgate.netive models can be based on the calculated activation energies for competing reaction pathways. For instance, in the cata rsc.orglytic conversion of FMF, a model could predict the selectivity towards a desired product over a specific catalyst by comparing the calculated activation barrier for its formation against the barriers for byproduct formation. By varying the catalyst material or reaction conditions within the computational model, researchers can predict the optimal setup for maximizing selectivity.
These predictive tools accelerate the development of efficient chemical processes by allowing for a virtual screening of numerous possibilities, thereby focusing experimental efforts on the most promising candidates.
Table 5: Quantum researchgate.netChemical Descriptors for Predictive Modeling of FMF Reactivity
| Descriptor | Definition | Predicted Influence on FMF Reactivity |
|---|---|---|
| Global Descriptors | ||
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap correlates with higher overall reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Higher hardness suggests lower reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Relates to the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the propensity of the molecule to act as an electrophile. |
| Local Descriptors | ||
| Fukui Functions | Change in electron density upon addition/removal of an electron | Predicts the most likely sites for nucleophilic and electrophilic attack. |
| NPA Charges | Partial charge on a specific atom | Identifies localized electron-rich or electron-poor centers for reaction. |
Environmental and Economic Considerations in 5 Formyloxy Methyl Furfural Production and Utilization
Life Cycle Assessment (LCA) of Production Pathways
A comprehensive understanding of the environmental footprint of 5-[(formyloxy)methyl]furfural requires a life cycle assessment (LCA) that encompasses the entire production chain, from biomass cultivation to the final product. As this compound is synthesized from HMF and formic acid, the LCA must consider the impacts of both precursors.
Production of Formic Acid: The environmental profile of formic acid is heavily dependent on its production method. Conventional production from fossil fuels has a notable carbon footprint. However, emerging carbon capture and utilization (CCU) technologies offer pathways to produce formic acid from CO2, which can significantly reduce greenhouse gas emissions. aidic.it An LCA of formic acid synthesis from direct air-captured CO2, utilizing waste heat and renewable energy, has shown the potential for a net negative global warming potential. semanticscholar.org
Formylation of HMF: The final step in the production of this compound is the esterification of HMF with formic acid. The environmental impact of this step is associated with the catalyst used, reaction conditions, and the efficiency of the conversion. While specific LCAs for this reaction are not widely available, the use of heterogeneous catalysts and energy-efficient separation techniques would be crucial in minimizing its environmental footprint.
A comparative analysis of different production routes highlights the importance of process optimization. For example, an LCA comparing different purification scenarios for 2,5-furandicarboxylic acid (FDCA), another HMF derivative, revealed that the choice between crystallization and distillation significantly impacts the environmental performance. semanticscholar.org Similar considerations would apply to the purification of this compound.
| Production Stage | Key Environmental Hotspots | Mitigation Strategies |
|---|---|---|
| Biomass Cultivation and Harvesting | Land use change, fertilizer and pesticide use, water consumption. | Utilization of agricultural and forestry residues, cultivation of non-food crops on marginal lands. |
| Biomass Pretreatment and HMF Synthesis | High energy consumption, use of hazardous solvents (e.g., DMSO, DCM), formation of by-products (humins). semanticscholar.orgmdpi.com | Process intensification, use of greener solvents, efficient heat integration, valorization of by-products. |
| Formic Acid Production | Greenhouse gas emissions from fossil-based routes. aidic.it | Production from CO2 via catalytic or electrocatalytic reduction using renewable energy. semanticscholar.orgaidic.it |
| Formylation and Purification | Energy for separation, catalyst synthesis and disposal. | Use of highly selective and recyclable catalysts, energy-efficient purification methods. |
Techno-Economic Analysis (TEA) of Sustainable Processes
The commercial viability of this compound is contingent on the development of economically competitive production processes. Techno-economic analyses (TEAs) of biorefinery concepts are essential for identifying cost drivers and guiding research and development efforts.
Cost of HMF Production: The production cost of HMF is a major contributor to the final cost of this compound. TEAs have shown that the cost of HMF is highly sensitive to the price of the feedstock, with fructose (B13574) being a more expensive but more easily converted starting material than lignocellulosic biomass. cetjournal.itepfl.ch The use of cheaper lignocellulosic feedstocks like sugarcane bagasse is crucial for economic feasibility, but this is often associated with lower yields and more complex processing. cetjournal.it Solvents and catalysts also represent a significant portion of the operating costs. researchgate.net
One study on HMF production from sugarcane bagasse indicated that even with a cheaper raw material, the process was not economically feasible due to low yields in cellulose (B213188) hydrolysis and glucose-to-HMF conversion, resulting in a minimum selling price of /mol. cetjournal.itepfl.ch Another analysis of an integrated biorefinery producing HMF, γ-valerolactone (GVL), and 2-methyltetrahydrofuran (B130290) (2-MTHF) from spruce estimated a minimum selling price for HMF of 1.93 €/kg. dtu.dk
| Cost Driver | Impact on Production Cost | Strategies for Cost Reduction |
|---|---|---|
| Feedstock | Can represent over 80% of the minimum selling price when using fructose. epfl.ch | Utilization of low-cost lignocellulosic biomass; improving conversion yields. cetjournal.it |
| Solvents and Catalysts | High operating costs, especially with expensive solvents and catalysts that have low recyclability. researchgate.net | Development of low-cost, highly efficient, and recyclable catalysts; use of green and easily recyclable solvents. |
| Energy | Significant costs associated with heating, separation, and purification processes. | Heat integration and process intensification to improve energy efficiency. researchgate.net |
| Capital Investment | High initial investment for biorefinery infrastructure. | Modular construction, retrofitting of existing facilities, and process simplification. |
| Product Yield and Purity | Low yields and complex purification increase the cost per unit of product. | Optimization of reaction conditions and development of efficient separation technologies. |
Waste Valorization and By-product Management Strategies
A key aspect of sustainable biorefining is the effective management and valorization of all process streams, minimizing waste and maximizing value. The production of this compound from biomass generates several by-products that can be transformed into valuable co-products.
Lignin (B12514952): In a lignocellulosic biorefinery, lignin is a major by-product. Traditionally, it has been burned for heat and power. However, the valorization of lignin into higher-value products is a key strategy for improving biorefinery economics. Lignin can be depolymerized to produce aromatic chemicals, which are building blocks for polymers, resins, and other materials. The recovery of low molecular weight and sulfur-free lignin is particularly attractive for such applications. nih.gov
Other By-products: The production of HMF can also yield other organic acids, such as levulinic acid and formic acid. sigmaaldrich.com These can be recovered and utilized. Formic acid, in particular, can be recycled as a reagent for the synthesis of this compound, creating a closed-loop system that improves atom economy and reduces waste.
Q & A
Basic: What are the most effective methods for synthesizing 5-[(formyloxy)methyl]furfural (5-FMF) from biomass-derived carbohydrates?
Methodological Answer:
5-FMF can be synthesized via reactive extraction and in-situ esterification of fructose or glucose. Key steps include:
- Reactive extraction : Use a biphasic system (e.g., water/THF) with acid catalysts (e.g., HSO) to dehydrate fructose into 5-hydroxymethylfurfural (HMF).
- In-situ esterification : Introduce formic acid or acetic anhydride to esterify HMF’s hydroxyl group, forming 5-FMF. Optimize reaction parameters:
- Temperature : 120–140°C (higher temperatures risk side reactions like polymerization).
- Catalyst loading : 0.1–0.5 M acid concentration balances yield and byproduct formation.
- Solvent ratio : A 3:1 organic-to-aqueous phase ratio enhances product separation .
For one-pot conversion, Jiang et al. (2016) achieved 65% yield using formic acid as both catalyst and esterifying agent under microwave-assisted heating .
Basic: Which analytical techniques are critical for characterizing 5-FMF and its derivatives?
Methodological Answer:
- Chromatography : Use HPLC-UV or GC-MS to quantify 5-FMF in reaction mixtures. For example, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves 5-FMF from HMF and levulinic acid .
- Spectroscopy : H/C NMR identifies structural features (e.g., formyloxy group at δ 8.0–8.2 ppm). FTIR confirms ester C=O stretching (~1740 cm) .
- Mass spectrometry : HRMS or ESI-MS validates molecular ion peaks (e.g., m/z 168.042 for 5-FMF) .
Advanced: How can catalytic oxidation pathways be optimized to convert 5-FMF into value-added chemicals like maleic anhydride?
Methodological Answer:
- Catalyst selection : α-MnO/Cu(NO) systems enable atmospheric O-driven oxidation. Mn sites activate O, while Cu stabilizes intermediates.
- Reaction conditions :
- Temperature : 80–100°C avoids over-oxidation to CO.
- Solvent : Water/acetonitrile (1:1) enhances substrate solubility.
- Yield optimization : Under optimal conditions, Jia et al. (2020) achieved 78% maleic anhydride yield. Monitor byproducts (e.g., formic acid) via titration .
Advanced: What experimental variables most significantly impact 5-FMF yield, and how can they be controlled?
Methodological Answer:
Critical variables and mitigation strategies:
Advanced: How should researchers resolve contradictions in catalytic performance data across studies?
Methodological Answer:
- Standardize testing protocols : Use identical substrate purity, catalyst loading, and reaction setups. For example, discrepancies in oxidation yields may arise from O flow rate variations .
- Mechanistic studies : Conduct isotopic labeling (e.g., O) or in-situ FTIR to identify rate-limiting steps.
- Data normalization : Report yields relative to theoretical maximum (e.g., 5-FMF’s molar mass) and account for solvent effects .
Advanced: What derivatization strategies enhance 5-FMF’s utility as a platform chemical?
Methodological Answer:
- Acetalization : React 5-FMF with ethylene glycol over Amberlyst-15 to form cyclic acetals (e.g., 5-(1,3-dioxolan-2-yl)furan derivatives), improving stability for fuel applications .
- Reductive amination : Use Pd/C or Ru/C catalysts under H to convert 5-FMF into 5-(aminomethyl)furfural for polymer precursors .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids create biaryl structures for pharmaceuticals .
Advanced: How can 5-FMF’s stability during purification be improved?
Methodological Answer:
- Gas stripping : Purify 5-FMF vapors under inert gas (N) to minimize thermal degradation. Condense at −20°C to obtain amorphous solid .
- Solvent selection : Use low-boiling-point solvents (e.g., diethyl ether) for rapid removal. Avoid protic solvents that hydrolyze the formyloxy group .
Advanced: What are the key differences in reactivity between 5-FMF and HMF?
Methodological Answer:
- Ester vs. hydroxyl group : 5-FMF’s formyloxy group is more electrophilic, enhancing reactivity in nucleophilic substitutions (e.g., esterification).
- Oxidation resistance : 5-FMF is less prone to over-oxidation than HMF due to electron-withdrawing ester groups.
- Solubility : 5-FMF’s lipophilicity facilitates extraction into organic phases, reducing side reactions in biphasic systems .
Advanced: What analytical challenges arise in detecting trace 5-FMF in complex matrices?
Methodological Answer:
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate 5-FMF from biomass hydrolysates.
- Sensitivity limits : Employ UHPLC-QTOF-MS with a detection limit of 0.1 ppm. Calibrate using deuterated internal standards (e.g., D-5-FMF) .
Advanced: How can mechanistic studies elucidate 5-FMF’s role in furan chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
